

Spectroscopic Profile of Tribromoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tribromoethylene** (C₂HBr₃), a halogenated alkene of interest in synthetic chemistry and material science. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **tribromoethylene**, both ¹H and ¹³C NMR data have been acquired and analyzed.

¹H NMR Data

The proton NMR spectrum of **tribromoethylene** is characterized by a single signal, corresponding to the sole vinylic proton.

Table 1: ¹H NMR Spectroscopic Data for **Tribromoethylene**



Chemical Shift (δ)	Multiplicity	Solvent	Spectrometer Frequency
7.08 ppm	Singlet	CCl4	90 MHz

¹³C NMR Data

The carbon-13 NMR spectrum of **tribromoethylene** displays two distinct signals, one for each of the two carbon atoms in the double bond.

Table 2: ¹³C NMR Spectroscopic Data for **Tribromoethylene**

Chemical Shift (δ)	Assignment	Solvent	Spectrometer Frequency
119.3 ppm	CBr ₂	CDCl₃	22.5 MHz
96.0 ppm	CHBr	CDCl₃	22.5 MHz

Experimental Protocol for NMR Spectroscopy

The following provides a general outline of the experimental procedures typically employed for obtaining NMR spectra of liquid samples like **tribromoethylene**.

Sample Preparation: A small amount of **tribromoethylene** is dissolved in an appropriate deuterated solvent, such as carbon tetrachloride (CCl₄) for ¹H NMR or chloroform-d (CDCl₃) for ¹³C NMR. A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 90 MHz or 22.5 MHz instrument for ¹H and ¹³C NMR, respectively. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For a standard ¹H experiment, a single pulse sequence is typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain NMR spectrum.





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NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **tribromoethylene** exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Major IR Absorption Bands for Tribromoethylene

Wavenumber (cm ⁻¹)	Transmittance (%)	Assignment
3091	75	=C-H stretch
1591	65	C=C stretch
1238	68	=C-H in-plane bend
901	30	=C-H out-of-plane bend
795	2	C-Br stretch
602	40	C-Br stretch

Experimental Protocol for IR Spectroscopy

The following describes a typical procedure for obtaining an IR spectrum of a liquid sample.



Sample Preparation: For a liquid sample such as **tribromoethylene**, the spectrum is often recorded as a neat liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to form a thin film of the sample.

Instrumentation and Data Acquisition: The salt plates containing the sample are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of radiation that is transmitted at each wavenumber. The final spectrum is typically presented as a plot of percent transmittance versus wavenumber.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of **tribromoethylene** shows the molecular ion peak and several fragment ions resulting from the loss of bromine and hydrogen atoms. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is evident in the molecular ion region and bromine-containing fragments.

Table 4: Major Mass Spectrometry Fragments for Tribromoethylene



m/z	Relative Intensity (%)	Assignment
262, 264, 266, 268	45	[C ₂ HBr ₃] ⁺ (Molecular Ion Cluster)
183, 185, 187	100	[C ₂ HBr ₂]+
104, 106	35	[C ₂ HBr] ⁺
79, 81	15	[Br]+
25	20	[C ₂ H] ⁺

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile liquid.

Sample Introduction: A small amount of the volatile liquid sample, **tribromoethylene**, is introduced into the mass spectrometer, typically via a heated inlet system or a gas chromatograph (GC) interface. The sample is vaporized in a low-pressure environment.

Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion (M+•).

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The separated ions are then detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion intensity versus m/z.



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Mass Spectrometry Experimental Workflow

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com